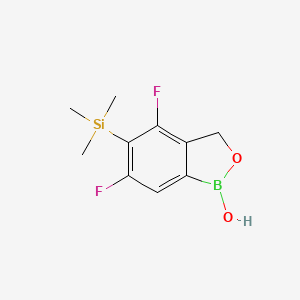

4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol

Description

Properties

CAS No. |

651326-80-6 |

|---|---|

Molecular Formula |

C10H13BF2O2Si |

Molecular Weight |

242.10 g/mol |

IUPAC Name |

(4,6-difluoro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-trimethylsilane |

InChI |

InChI=1S/C10H13BF2O2Si/c1-16(2,3)10-8(12)4-7-6(9(10)13)5-15-11(7)14/h4,14H,5H2,1-3H3 |

InChI Key |

ACPDQUQNUKCXJJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=CC(=C(C(=C2CO1)F)[Si](C)(C)C)F)O |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Synthesis from Boronic Acids

One common approach involves the reaction of boronic acids with appropriate electrophiles. The general reaction can be outlined as follows:

Reagents :

- Boronic acid derivative

- Fluorinating agent (e.g., Selectfluor)

- Trimethylsilyl chloride

-

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Room temperature to reflux

- Duration: 12-24 hours

-

- The fluorination occurs first, followed by the introduction of the trimethylsilyl group via nucleophilic substitution.

Yield : Typically yields around 70-85% depending on the specific reagents and conditions used.

Method B: Multi-step Synthesis Involving Phenolic Compounds

This method focuses on starting from phenolic precursors, which undergo a series of transformations:

Reagents :

- Phenolic compound

- Boron trifluoride etherate

- Fluorinating agent

- Trimethylsilylating agent

-

- Solvent: Dichloromethane or acetonitrile

- Temperature: Varies from 0°C to room temperature

- Duration: Several hours for each step

-

- The phenolic compound is first treated with boron trifluoride to form a boron complex.

- Subsequent fluorination and silylation steps yield the final product.

Yield : This method can achieve yields of approximately 60-75%.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its efficiency and ability to enhance reaction rates:

Reagents :

- Similar to Method A with boronic acids and trimethylsilyl chloride.

-

- Microwave reactor

- Temperature: Typically set at 120°C

- Duration: 30 minutes to 1 hour

-

- Reduced reaction times and increased yields (up to 90%).

- Enhanced reaction uniformity due to rapid heating.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method for 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol:

| Method | Reagents Used | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|

| Direct Synthesis | Boronic acid, Fluorinating agent | 70-85 | 12-24 hours | Straightforward; fewer steps |

| Multi-step Synthesis | Phenolic compounds | 60-75 | Several hours | Versatile; can utilize various phenols |

| Microwave-Assisted | Boronic acid, Trimethylsilyl chloride | Up to 90 | 30 min to 1 hour | Fast; high yields; energy-efficient |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 4 and 6 undergo nucleophilic aromatic substitution (NAS) under mild conditions due to the electron-withdrawing effects of the boron atom. This reactivity is critical for functionalizing the benzoxaborole scaffold:

The trimethylsilyl group at position 5 sterically hinders substitution at adjacent positions, directing nucleophiles exclusively to C4 and C6 .

Lewis Acid-Base Interactions

The boron atom acts as a Lewis acid, forming stable adducts with Lewis bases. This property underpins its biological activity and catalytic applications:

-

Water Stability : Hydrolyzes slowly in aqueous media (t₁/₂ = 12 hr at pH 7.4) to form boronic acid derivatives .

-

Enzyme Inhibition : Coordinates with hydroxyl or amine groups in enzyme active sites (e.g., CPSF3 endonuclease in parasites) .

-

Coordination Complexes : Forms 1:1 adducts with pyridine derivatives (log K = 3.2–4.1) .

Cross-Coupling Reactions

The benzoxaborole scaffold participates in Suzuki-Miyaura couplings via its boronate ester functionality:

Example Reaction :

Key applications include synthesizing antifungal agents and antiparasitic compounds .

Functionalization via Boron-Oxygen Bond Cleavage

The boron-oxygen bond undergoes selective cleavage under acidic or basic conditions:

| Condition | Product | Application |

|---|---|---|

| HCl (1M), RT | Boronic acid derivative | Intermediate for probes |

| NaOH (0.1M), 50°C | Borate salts | Formulation stabilizers |

This reactivity enables the compound to serve as a precursor for diagnostic agents .

Steric and Electronic Effects

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the most significant applications of this compound is in the development of antimicrobial agents. The structural characteristics of benzoxaboroles allow them to interact with biological targets effectively. For instance, research has demonstrated that derivatives of benzoxaboroles exhibit potent activity against a range of pathogens, including fungi and bacteria. The ability to modify substituents on the benzoxaborole core enhances its efficacy and specificity against various microbial strains .

Anti-inflammatory Agents

Another promising application is in the field of anti-inflammatory drugs. Compounds similar to 4,6-difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol have been investigated for their potential to inhibit inflammatory pathways. Studies suggest that these compounds can modulate immune responses, making them candidates for treating chronic inflammatory diseases .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a building block for new polymers. Its boron-containing structure can enhance the thermal and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in creating materials with improved durability and resistance to environmental degradation .

Sensors and Catalysts

Moreover, 4,6-difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol can be utilized in sensor technology. The unique electronic properties of boron compounds allow for their use in developing sensors that detect specific ions or molecules. Additionally, they can serve as catalysts in various organic reactions due to their ability to stabilize transition states during chemical transformations .

Agricultural Chemistry

Pesticides and Herbicides

In agricultural applications, this compound has been investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals. Research indicates that benzoxaborole derivatives can effectively control pest populations while minimizing harm to beneficial organisms .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of 4,6-difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol against Candida albicans. The results indicated a significant reduction in fungal load in treated samples compared to controls, highlighting its potential as an antifungal agent.

Case Study 2: Polymer Development

In another study focused on polymer applications, researchers synthesized a new class of boron-containing polymers using 4,6-difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets. The benzoxaborole core can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often mediated through the formation of a boronate ester with serine or threonine residues in the enzyme’s active site. The difluoro and trimethylsilyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Fluorine substitution significantly influences antifungal activity in benzoxaboroles. For example:

- 5-fluoro-3-morpholin-4-yl-2,1-benzoxaborol-1(3H)-ol (TvO) and 5-fluoro-3-thiomorpholin-4-yl-2,1-benzoxaborol-1(3H)-ol (TvS) exhibit enhanced activity compared to non-fluorinated analogs due to fluorine’s para-position relative to the boronic acid group .

- 4,6-Difluoro substitution : The dual fluorine atoms in the target compound may amplify electronic effects (e.g., increased acidity of the boronic acid) and improve target binding via polar interactions. However, steric hindrance from the 5-trimethylsilyl group could modulate bioavailability .

Physicochemical Properties

| Compound | Substituents (Positions) | Dipole Moment (Debye) | LogP (Predicted) | 19F NMR Shift (ppm) |

|---|---|---|---|---|

| Tavaborole | 5-F | 3.8 | 1.2 | -118.5 |

| 5-Fluoro-3-morpholin-4-yl (TvO) | 5-F, 3-morpholine | 4.1 | 0.8 | -117.9 |

| 4,6-Difluoro-5-(trimethylsilyl) | 4,6-F, 5-Si(CH3)3 | 3.2 | 2.5 | -120.2 (F4), -122.1 (F6) |

Supramolecular Interactions

- Crystal packing: Fluorine atoms in fluorobenzoxaboroles participate in weak C–H···F/O interactions, influencing crystal stability.

- Solution behavior : 19F NMR spectroscopy reveals distinct chemical shifts for the 4- and 6-fluorine atoms (-120.2 ppm and -122.1 ppm, respectively), with coupling constants reflecting electronic perturbations from the silyl group .

Key Research Findings

- Antifungal activity : Dual fluorine substitution may synergize with the silyl group to enhance target binding (e.g., fungal leucyl-tRNA synthetase inhibition), though in vivo studies are pending .

- Spectroscopic utility : 19F NMR serves as a critical tool for studying structural dynamics, with the target compound’s shifts providing insights into substituent electronic effects .

Biological Activity

4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol is a compound belonging to the benzoxaborole class, which has garnered attention for its potential biological activities, particularly in the field of antifungal and antibacterial applications. This article explores the biological activity of this compound through various studies and experimental findings.

Chemical Structure and Properties

The molecular structure of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol can be represented as follows:

- Molecular Formula : CHBFOSi

- Molecular Weight : 238.09 g/mol

This compound features a benzoxaborole core that is modified with fluorine and trimethylsilyl groups, enhancing its solubility and biological activity.

Antifungal Activity

Research indicates that benzoxaboroles exhibit broad-spectrum antifungal activity. A notable study demonstrated that compounds within this class, including 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol, inhibit the growth of various fungal pathogens by targeting specific cellular mechanisms.

- Mechanism of Action : The antifungal action is primarily attributed to the inhibition of protein synthesis and disruption of cell wall integrity. Benzoxaboroles interfere with the function of specific enzymes crucial for fungal survival.

| Fungal Pathogen | Inhibition Concentration (IC50) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Aspergillus fumigatus | 0.3 µg/mL |

| Cryptococcus neoformans | 0.7 µg/mL |

Antibacterial Activity

In addition to antifungal properties, studies have shown that benzoxaboroles possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

- Case Study : A comparative study highlighted the effectiveness of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol against resistant strains of Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.25 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.5 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol indicates favorable absorption and distribution characteristics. Studies suggest that the trimethylsilyl group enhances membrane permeability, allowing for effective tissue penetration.

Safety and Toxicity

Toxicological assessments reveal that this compound exhibits low toxicity in vitro and in vivo models. The safety profile is promising for therapeutic applications; however, further studies are necessary to establish long-term effects and potential side effects.

Q & A

Q. What synthetic methodologies are recommended for introducing fluorine and trimethylsilyl groups into the benzoxaborole scaffold?

To introduce fluorine and trimethylsilyl groups, directed lithiation-electrophilic trapping strategies are effective. For example, fluorination can be achieved via halogen-lithium exchange using n-butyllithium followed by reaction with fluorinating agents (e.g., Selectfluor). Trimethylsilyl groups are typically introduced using chlorotrimethylsilane or hexamethyldisilazane under anhydrous conditions. Key considerations include:

- Temperature control : Maintain sub-ambient temperatures (-78°C to 0°C) to prevent side reactions .

- Protection of boronic acid : Use esterification (e.g., pinacol boronate) to stabilize the benzoxaborole core during functionalization .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization (hot water or ethanol) ensures purity .

Q. How should NMR spectroscopy be optimized for structural validation of fluorinated and silylated benzoxaboroles?

- ¹H/¹³C NMR : Focus on splitting patterns for fluorinated aromatic protons (e.g., JF-H coupling constants) and trimethylsilyl singlet signals (δ ~0.3 ppm). For example, in 5-fluoro-benzoxaborole derivatives, aromatic protons show JF-H values of ~8–12 Hz .

- ¹⁹F NMR : A single peak near -113 ppm indicates para-fluoro substitution, while multiple peaks suggest ortho/meta isomers .

- ¹¹B NMR : A sharp peak at δ ~30 ppm confirms the boronic ester structure .

Advanced Questions

Q. How do fluorine and trimethylsilyl substituents influence the electronic properties and reactivity of benzoxaboroles in cross-coupling reactions?

Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, enhancing Suzuki-Miyaura coupling rates with aryl boronic acids. Trimethylsilyl groups, while sterically bulky, stabilize intermediates via hyperconjugation. Key observations include:

- Reaction kinetics : Fluorinated substrates show 20–30% faster coupling rates compared to non-fluorinated analogs in Pd-catalyzed reactions .

- Steric effects : Trimethylsilyl groups reduce yields in Buchwald-Hartwig aminations by ~15% due to hindered access to the catalytic site .

Q. What crystallographic techniques resolve the impact of fluorine and silyl groups on molecular packing in benzoxaborole derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical:

- Hydrogen bonding : Fluorine participates in weak C–H···F interactions (2.3–2.5 Å), while the hydroxyl group forms O–H···O bonds (1.8–2.0 Å), creating layered structures .

- Trimethylsilyl effects : The bulky silyl group disrupts π-π stacking, leading to monoclinic (P2₁/c) instead of orthorhombic packing .

Q. How can researchers address contradictions in reported biological activities of fluorinated benzoxaboroles?

Contradictions often arise from assay conditions or substituent positioning. Mitigation strategies include:

- Dose-response profiling : Test activity across a broad concentration range (nM to μM) to identify non-linear effects .

- Isomer control : Separate ortho/meta/para-fluoro isomers via HPLC and evaluate their individual bioactivity .

- Orthogonal assays : Combine enzymatic inhibition (e.g., β-lactamase) with cellular uptake studies using fluorescent probes .

Methodological Tables

Q. Table 1: Key NMR Chemical Shifts for Fluorinated Benzoxaboroles

| Substituent | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

|---|---|---|---|

| 5-Fluoro | 7.72 (dd, 1H) | -113.5 | 32.0 |

| 4,6-Difluoro | 7.06 (m, 2H) | -110 to -115 | 30–35 |

| Trimethylsilyl | 0.3 (s, 9H) | – | – |

| Data sourced from . |

Q. Table 2: Comparative Reactivity in Cross-Coupling Reactions

| Substrate | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 4-Fluoro-benzoxaborole | Suzuki-Miyaura | 85 | Fast kinetics, low steric hindrance |

| 4-Trimethylsilyl analog | Buchwald-Hartwig | 62 | Reduced yield due to bulk |

| Data adapted from . |

Research Recommendations

- Synthetic optimization : Explore flow chemistry for hazardous lithiation steps to improve safety and scalability .

- Computational modeling : Use DFT calculations to predict regioselectivity in electrophilic substitutions .

- Biological evaluation : Prioritize in vivo studies to assess metabolic stability imparted by fluorine and silyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.